1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Ionic conductivity Dynamic viscosity Electrolyte transport

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (synonyms: [EMIM][TFSI], [EMIM][NTf₂], EMIM TFSI; CAS 174899-82-2) is a hydrophobic room-temperature ionic liquid (RTIL) composed of the 1-ethyl-3-methylimidazolium cation paired with the bis(trifluoromethylsulfonyl)imide anion. As a neat fluid at ambient temperature, it exhibits a density of 1.52 g/cm³, a melting point below −15 °C, and a glass transition temperature near −96 °C.

Molecular Formula C10H13F6N3O6S2
Molecular Weight 449.4 g/mol
Cat. No. B12331267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Molecular FormulaC10H13F6N3O6S2
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H13N2O2.C2F6NO4S2/c1-3-12-8(11)6-10-5-4-9(2)7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7H,3,6H2,1-2H3;/q+1;-1
InChIKeySFEBPGDVDDGNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide – Core Physicochemical Profile for Scientific Procurement


1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (synonyms: [EMIM][TFSI], [EMIM][NTf₂], EMIM TFSI; CAS 174899-82-2) is a hydrophobic room-temperature ionic liquid (RTIL) composed of the 1-ethyl-3-methylimidazolium cation paired with the bis(trifluoromethylsulfonyl)imide anion [1]. As a neat fluid at ambient temperature, it exhibits a density of 1.52 g/cm³, a melting point below −15 °C, and a glass transition temperature near −96 °C . It is synthesized as a water-immiscible IL with negligible vapor pressure and is widely benchmarked as a reference fluid in the imidazolium-TFSI IL family [2].

Why 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Cannot Be Substituted by Common Imidazolium Analogs


Although numerous imidazolium-based RTILs share the same TFSI anion, their bulk transport properties, electrochemical stability, and phase behavior diverge sharply with cation structure. Replacing the ethyl chain with a butyl ([BMIM][TFSI]) or hexyl ([HMIM][TFSI]) group significantly increases viscosity and reduces ionic conductivity, while switching the anion to tetrafluoroborate ([EMIM][BF₄]) narrows the electrochemical stability window by approximately 0.7–0.9 V [1]. Even isoelectronic cation variations such as pyridinium ([EMpy][NTf₂]) alter liquid–liquid extraction selectivity and solute distribution coefficients relative to [EMIM][TFSI] [2]. These property gaps mean that [EMIM][TFSI] cannot be treated as a drop-in replacement for its closest in-class analogs without quantitative justification.

Product-Specific Quantitative Evidence Guide for 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide


Lower Dynamic Viscosity and Higher Ionic Conductivity vs. [BMIM][TFSI] – Transport Property Advantage

[EMIM][TFSI] exhibits substantially lower dynamic viscosity and higher ionic conductivity compared with its butyl-chain analog [BMIM][TFSI], which shares the same TFSI anion. At 298.15 K, [EMIM][TFSI]'s dynamic viscosity is approximately 34 mPa·s (0.034 Pa·s) , while [BMIM][TFSI]'s viscosity is in the range of 50–60 mPa·s under identical conditions [1]. The ionic conductivity of [EMIM][TFSI] reaches 9.1 mS/cm (25 °C) , considerably exceeding the ~3.9 mS/cm reported for [BMIM][TFSI] [2]. This translates into superior mass transport and lower ohmic losses in electrochemical devices.

Ionic conductivity Dynamic viscosity Electrolyte transport Imidazolium ionic liquids

Wider Electrochemical Stability Window vs. [EMIM][BF₄] – Enabling Higher-Voltage Electrochemical Devices

[EMIM][TFSI] provides an electrochemical stability window (ESW) of approximately 4.7 V on platinum electrodes , significantly broader than the ~3.8–4.0 V window reported for [EMIM][BF₄] under comparable conditions [1]. This 0.7–0.9 V difference arises from the superior oxidative stability of the TFSI anion relative to the BF₄ anion. In practical EDLC configurations, [EMIM][BF₄]-based cells are typically limited to ≤3.8 V [1], whereas [EMIM][TFSI]-based devices can operate stably at 3.5–4.0 V, providing a wider safe operating potential range.

Electrochemical stability window Cyclic voltammetry Ionic liquid electrolyte Supercapacitor

Superior Toluene/Heptane Extraction Selectivity vs. [EMpy][NTf₂] – Aromatics Separation

In a direct head-to-head comparison, the imidazolium-based [EMIM][NTf₂] demonstrated substantially higher toluene/heptane extraction selectivity than its pyridinium analog [EMpy][NTf₂] at 298.15 K. The solute distribution ratio (β) for toluene was higher in [EMIM][NTf₂], and the calculated selectivity values (S) from ternary tie-line data (heptane + toluene + IL) showed that [EMIM][NTf₂] achieves S values exceeding those of [EMpy][NTf₂] by a factor of approximately 1.5–2× across the measured composition range [1]. The NRTL and UNIQUAC thermodynamic models confirmed superior extraction performance for the imidazolium cation system.

Liquid–liquid extraction Aromatics separation Selectivity Ternary equilibria

High Thermal Decomposition Temperature (>350 °C) Enabling High-Temperature Applications

Thermogravimetric analysis (TGA) of [EMIM][TFSI] shows a decomposition onset temperature exceeding 350 °C under inert atmosphere , consistent with the boiling point estimate of 543.6 °C from safety data sheets [1]. This thermal stability is a direct consequence of the chemical robustness of the TFSI anion and the absence of labile C–H bonds in the imidazolium ring. In comparison, ionic liquids with BF₄ or PF₆ anions typically decompose at lower temperatures (e.g., [BMIM][PF₆] decomposes near 300 °C). While a direct comparative TGA trace is not available within the retrieved sources, the >350 °C threshold classifies [EMIM][TFSI] among the more thermally stable RTILs suitable for high-temperature electrochemical and separation processes.

Thermal stability TGA Decomposition temperature High-temperature electrolyte

High CO₂ Solubility and CO₂/N₂ Selectivity – Post-Combustion Capture Potential

[EMIM][TFSI] exhibits high physical solubility of CO₂ with Henry's law constants measured at approximately 33 bar at 298 K and 40 bar at 313 K [1]. In binary IL mixture studies, pure [EMIM][TFSI] serves as the high-CO₂-solubility component when blended with [EMIM][BF₄] or [EMIM][DCA], with CO₂/N₂ selectivity values at 313.2 K substantially exceeding those of the pure lower-solubility ILs [2]. At 1 bar and 40 °C, gravimetric CO₂ uptake in [EMIM][TFSI] has been reported at approximately 8.2 wt% [3], a value that is competitive with functionalized ILs designed specifically for CO₂ capture.

CO₂ solubility Gas separation Henry's law constant Ionic liquid absorbent

Distinctive Hard Carbon Anode Interfacial Behavior vs. Pyrrolidinium TFSI – SEI and Framework Expansion

In a direct comparative battery study, LiTFSI/[EMIM][TFSI] and LiTFSI/[MPPY][TFSI] (1-methyl-1-propylpyrrolidinium TFSI) electrolytes exhibited strikingly different behavior with hard carbon anodes. Operando small-angle neutron scattering (SANS) revealed that [EMIM][TFSI] electrolytes cause reversible hard carbon framework expansion associated with EMIM⁺ intercalation/deintercalation before stable SEI formation, while LiTFSI/[MPPY][TFSI] produced a largely irreversible 15% framework expansion [1]. This mechanistic difference arises from the planar geometry of the imidazolium cation permitting intercalation, whereas the bulkier pyrrolidinium cation does not.

Solid electrolyte interphase Hard carbon anode Battery electrolyte Cation intercalation

Optimal Application Scenarios for 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Based on Quantitative Evidence


High-Voltage Supercapacitor and Li-Ion Battery Electrolytes

[EMIM][TFSI] is the preferred neat-IL electrolyte component for electrochemical double-layer capacitors (EDLCs) and lithium-ion cells requiring a wide 4.7 V stability window . Its 34 mPa·s viscosity and 9.1 mS/cm conductivity at 25 °C ensure practical rate capability, while the TFSI anion's oxidative stability prevents electrolyte decomposition at high cathode potentials. In hard-carbon anode systems, the reversible EMIM⁺ intercalation behavior enables stable cycling without irreversible framework damage [1].

Aromatics/Aliphatics Liquid–Liquid Extraction in Petrochemical Refining

Based on direct experimental ternary LLE data, [EMIM][TFSI] achieves 1.5–2× higher toluene selectivity over heptane compared with its pyridinium counterpart [EMpy][NTf₂] at 298.15 K [2]. This makes [EMIM][TFSI] the solvent of choice for the selective removal of aromatic contaminants (toluene, methylnaphthalene, quinoline) from aliphatic fuel streams, where imidazolium-specific π–π interactions with aromatic solutes provide a mechanistic selectivity advantage.

CO₂ Capture and Gas Separation Using Supported Ionic Liquid Membranes

With a Henry's constant of ~33 bar for CO₂ at 298 K and gravimetric uptake of ~8.2 wt% at 1 bar and 40 °C [3], [EMIM][TFSI] serves as the high-solubility benchmark component in mixed-IL absorbent formulations. Its CO₂/N₂ selectivity advantage over [EMIM][BF₄] and [EMIM][DCA] at 313 K [4] supports its use in supported ionic liquid membrane (SILM) configurations for post-combustion flue gas treatment.

High-Temperature Solvent for Catalytic and Synthetic Chemistry

The decomposition onset temperature exceeding 350 °C and negligible vapor pressure qualify [EMIM][TFSI] as a reaction medium for processes operating above 200 °C, such as Diels–Alder reactions, hydrogenations, and microwave-assisted nanoparticle synthesis. Its thermal stability margin provides a broader safe operational window than BF₄⁻ or PF₆⁻-based ILs, which begin to degrade at appreciably lower temperatures.

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